tetraamminegold(III)
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Overview
Description
Tetraamminegold(3+) is a gold coordination entity.
Scientific Research Applications
Anti-Cancer Properties
Gold(III) compounds, including tetraamminegold(III), have been extensively researched for their potential anti-cancer properties. These compounds are known for their stability under physiological conditions and have shown promising anti-cancer activities. Gold(III) compounds, such as gold(III) porphyrins, have demonstrated high potency in killing human cancer cells, including drug-resistant variants, through apoptotic pathways (Che & Sun, 2003). Another study highlighted the in vitro and in vivo anti-cancer efficacy of gold(III) porphyrin compounds, particularly their ability to inhibit cancer metastasis (Lum et al., 2010).
Luminescent Materials
Tetraamminegold(III) has been utilized in the development of luminescent materials. These materials have potential applications in plastic electronics and biomedical sciences. The structural properties of gold(III) compounds contribute to their unique luminescent characteristics, making them suitable for various applications (Frath et al., 2014).
Nanotechnology and Environmental Impact
Studies have also focused on the impact of gold nanoparticles, including those derived from gold(III) compounds, on the environment and biota. For instance, research on barley plants exposed to gold nanoparticles revealed accumulation in plant roots and concentration-dependent effects on nutrient uptake and biomass production (Feichtmeier et al., 2015).
Solution-Processable Organic Light-Emitting Devices
Gold(III) complexes, such as those derived from tetraamminegold(III), have been applied in the development of solution-processable organic light-emitting devices (OLEDs). These complexes exhibit high photoluminescence quantum yields, making them effective for use in OLEDs with efficient light emission (Wong et al., 2017).
Properties
Molecular Formula |
AuH12N4+3 |
---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
azane;gold(3+) |
InChI |
InChI=1S/Au.4H3N/h;4*1H3/q+3;;;; |
InChI Key |
UKGCBKAJSJSHOL-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.N.[Au+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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